2,7-Dichloro-8-methylquinoline-3-carbonitrile

Übersicht

Beschreibung

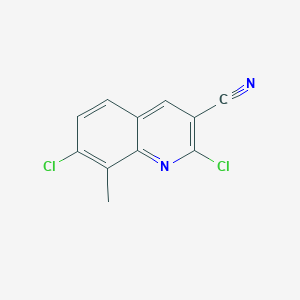

2,7-Dichloro-8-methylquinoline-3-carbonitrile: is a chemical compound with the molecular formula C11H6Cl2N2 and a molecular weight of 237.09 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of two chlorine atoms at positions 2 and 7, a methyl group at position 8, and a cyano group at position 3 on the quinoline ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2,7-Dichloro-8-methylquinoline-3-carbonitrile typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dichloroquinoline and 8-methylquinoline.

Reaction Conditions: The reaction conditions often involve the use of reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the chlorination process.

Cyclization: The cyclization step is crucial for forming the quinoline ring system.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions:

2,7-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cyclization Reactions: The cyano group at position 3 can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Major Products:

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2,7-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.

Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dichloro-8-methylquinoline-3-carbonitrile

- 2,7-Dichloroquinoline-3-carbonitrile

- 8-Methylquinoline-3-carbonitrile

Comparison:

2,7-Dichloro-8-methylquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine atoms and the methyl group on the quinoline ring . This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of chlorine atoms at positions 2 and 7 enhances its reactivity in substitution reactions, while the methyl group at position 8 influences its electronic properties .

Biologische Aktivität

2,7-Dichloro-8-methylquinoline-3-carbonitrile (DCMQC) is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure featuring two chlorine atoms and a cyano group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

DCMQC has the molecular formula and a molecular weight of 237.08 g/mol. The synthesis typically involves chlorination and cyclization reactions using starting materials like 2,7-dichloroquinoline and 8-methylquinoline under specific reaction conditions involving reagents such as phosphorus oxychloride or thionyl chloride.

Biological Activities

1. Antimicrobial Activity

DCMQC exhibits significant antimicrobial properties against various pathogenic microorganisms. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions .

2. Anticancer Properties

Research indicates that DCMQC has promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in studies involving human breast cancer cells (MCF-7), DCMQC demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity .

3. Antiviral Effects

Recent investigations have highlighted the potential antiviral properties of DCMQC, particularly against RNA viruses. The compound has shown activity against influenza viruses by inhibiting viral replication and interfering with viral protein synthesis. This suggests its potential as a lead compound for developing antiviral therapeutics .

The biological activity of DCMQC is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine substituents enhances its reactivity, allowing it to form complexes with metal ions or interact with enzymes involved in critical cellular processes. For example, DCMQC has been reported to inhibit certain kinases associated with cancer progression, thereby blocking signaling pathways that promote cell survival and proliferation.

Comparative Analysis

To better understand the biological activity of DCMQC, it can be compared with other quinoline derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its chelation properties |

| 2-Chloroquinoline-3-carbonitrile | One chlorine atom | Less potent than DCMQC in antimicrobial tests |

| 6-Chloro-2-methylquinoline | Chlorine at position 6 | Exhibits different pharmacological profiles |

Case Studies

Several studies have been conducted to evaluate the biological activity of DCMQC:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents reported that DCMQC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential.

- Anticancer Research : In vitro studies demonstrated that treatment with DCMQC at concentrations ranging from 10 to 100 µM resulted in a significant decrease in MCF-7 cell viability, with an observed IC50 value of approximately 25 µM .

- Antiviral Activity : A recent investigation into the antiviral properties of DCMQC revealed that it could reduce viral titers by over 70% in infected cell cultures, showcasing its potential utility in antiviral drug development .

Eigenschaften

IUPAC Name |

2,7-dichloro-8-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQXUNOKCQNFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588941 | |

| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-65-4 | |

| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.